molecular formula C10H10O9S B12476201 2-{[(5-Carboxyfuran-2-yl)methyl]sulfonyl}butanedioic acid

2-{[(5-Carboxyfuran-2-yl)methyl]sulfonyl}butanedioic acid

Cat. No.: B12476201
M. Wt: 306.25 g/mol
InChI Key: RWUKFMZGHOPPRT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(5-Carboxyfuran-2-yl)methyl]sulfonyl}butanedioic acid involves several steps. One common method includes the reaction of 5-carboxyfuran-2-ylmethyl chloride with sodium sulfite, followed by the addition of maleic anhydride . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-{[(5-Carboxyfuran-2-yl)methyl]sulfonyl}butanedioic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(5-Carboxyfuran-2-yl)methyl]sulfonyl}butanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-Carboxyfuran-2-yl)methyl]sulfonyl}butanedioic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10O9S

Molecular Weight

306.25 g/mol

IUPAC Name

2-[(5-carboxyfuran-2-yl)methylsulfonyl]butanedioic acid

InChI

InChI=1S/C10H10O9S/c11-8(12)3-7(10(15)16)20(17,18)4-5-1-2-6(19-5)9(13)14/h1-2,7H,3-4H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

RWUKFMZGHOPPRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CS(=O)(=O)C(CC(=O)O)C(=O)O

Origin of Product

United States

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